Ac-QQQ-AMC (hydrochloride) is a synthetic compound primarily utilized as a fluorogenic probe in biochemical research. Its structure consists of an acetylated tripeptide, specifically L-glutamine linked to two additional glutamine residues, followed by the fluorescent moiety 7-amino-4-methylcoumarin (AMC). The compound has a molecular weight of approximately 601.6 g/mol and is soluble in water, ethanol, and acetone, making it suitable for various experimental conditions .
Ac-QQQ-AMC (hydrochloride) serves as a substrate for peptidoglutaminases I and II derived from Bacillus circulans, making it valuable in studying enzyme kinetics and activity profiles. Its fluorogenic properties enable researchers to monitor enzymatic reactions in real-time by measuring the fluorescence intensity of liberated AMC . This feature is particularly useful in high-throughput screening applications and various biochemical assays.
The synthesis of Ac-QQQ-AMC (hydrochloride) typically involves solid-phase peptide synthesis techniques. The process includes:
Ac-QQQ-AMC (hydrochloride) has several applications in biochemical research:
Studies involving Ac-QQQ-AMC (hydrochloride) have demonstrated its interactions with various enzymes, particularly lysine deacetylases. Research has shown that the presence of AMC can significantly affect enzyme activity, influencing both substrate affinity and catalytic efficiency . These interactions are crucial for understanding enzyme mechanisms and developing therapeutic agents targeting specific pathways.
Several compounds share structural or functional similarities with Ac-QQQ-AMC (hydrochloride). Here are some notable examples:
| Compound Name | Description | Unique Features |
|---|---|---|
| Z-Phe-Arg-AMC | A fluorogenic substrate used in protease assays | Specificity for different proteases |
| Z-Arg-Arg-AMC | Monitors cathepsin B activity | Utilized primarily for studying lysosomal enzymes |
| Ac-Arg-His-Lys-Lys-AMC | Used in deacetylation studies | Contains multiple basic residues enhancing interaction |
| Ac-Phe-Arg-AMC | Another substrate for protease assays | Different peptide sequence affecting specificity |
Ac-QQQ-AMC (hydrochloride) stands out due to its specific substrate properties for peptidoglutaminases, making it particularly valuable in enzyme kinetics studies. Its solubility across various solvents and stability under diverse conditions further enhance its utility compared to similar compounds .
The tripeptide backbone of Ac-QQQ-AMC consists of three consecutive L-glutamine (Gln) residues linked via amide bonds. This sequence serves as a selective substrate for peptidoglutaminase enzymes, which hydrolyze the amide bonds between glutamine units [4]. The synthesis employs Fmoc-based solid-phase peptide synthesis (SPPS), ensuring high purity and correct stereochemistry . The N-terminal acetylation stabilizes the peptide against aminopeptidase degradation, while the C-terminal conjugation to AMC facilitates fluorescence-based detection of enzymatic activity [4].
Table 1: Key Structural Features of Ac-QQQ-AMC
| Feature | Description |
|---|---|
| Peptide Sequence | Acetyl-Gln-Gln-Gln |
| C-Terminal Modifier | 7-Amino-4-methylcoumarin (AMC) |
| Molecular Formula | C₂₇H₃₅N₇O₉ |
| Molecular Weight | 601.6 g/mol |
| Salt Form | Hydrochloride |
The AMC moiety acts as a fluorogenic reporter, releasing highly fluorescent 7-amino-4-methylcoumarin upon enzymatic cleavage. AMC exhibits a fluorescence excitation maximum at 344 nm and emission at 440 nm, with a quantum yield ($$ \Phi $$) of approximately 0.42 in aqueous solutions [6]. This property enables real-time monitoring of peptidoglutaminase activity, as the liberated AMC generates a detectable signal proportional to enzyme concentration [4].
The hydrochloride salt formulation improves the compound’s aqueous solubility and shelf stability. Protonation of the peptide’s amine groups enhances interactions with polar solvents, facilitating its use in biochemical assays . The salt form does not alter the fluorogenic properties of AMC, ensuring consistent performance across experimental conditions [4].
Ac-QQQ-AMC exhibits fluorescence characteristics intrinsic to the AMC group. Prior to enzymatic cleavage, the intact molecule shows minimal fluorescence due to intramolecular quenching. Post-cleavage, the liberated AMC displays excitation/emission maxima at 344 nm and 440 nm, respectively [6]. These spectral properties are pH-dependent, with optimal fluorescence observed in neutral to slightly alkaline conditions (pH 7.0–8.5) .
Table 2: Spectral Properties of AMC
| Parameter | Value |
|---|---|
| Excitation Maximum (λₑₓ) | 344 nm |
| Emission Maximum (λₑₘ) | 440 nm |
| Stokes Shift | 96 nm |
| Molar Extinction Coefficient | 19,000 M⁻¹cm⁻¹ (at 344 nm) |
The quantum yield ($$ \Phi $$) of AMC (0.42) exceeds that of related 7-amino-4-trifluoromethylcoumarin (AFC; $$ \Phi = 0.11 $$) but is lower than 7-amino-4-carbamoylmethylcoumarin (ACC; $$ \Phi = 0.78 $$) [6] [7]. This variance arises from substituent effects on the coumarin core: electron-withdrawing groups (e.g., -CF₃ in AFC) reduce $$ \Phi $$ by promoting non-radiative decay, while polar substituents (e.g., -CONH₂ in ACC) enhance fluorescence by stabilizing excited states [7]. AMC’s intermediate $$ \Phi $$ balances sensitivity and background signal in enzymatic assays .
Peptide elongation is routinely carried out on a rink amide or 2-chlorotrityl chloride resin using 9-fluorenylmethoxycarbonyl chemistry [1] [2]. Key parameters and the ranges that give highest crude purity for glutamine-rich sequences are summarised in Table 1.
| Parameter | Standard condition [1] [2] | Optimised setting for tri-glutamine [3] [4] |
|---|---|---|
| First and second 9-fluorenylmethoxycarbonyl removal | 3–5 min and 7–10 min in piperidine ⁄ N,N-dimethylformamide (1 : 4) | 5–7 min and 10–15 min to suppress diketopiperazine formation |
| Coupling reagent | O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate or 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate [1] | 2-(6-chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate with five-fold excess amino acid for sterically unhindered glutamine side chains [3] |
| Coupling time | 15–60 min [1] | 30–180 min at 45 °C for aggregates [4] [5] |
| Resin washes | Four cycles each of N,N-dimethylformamide and dichloromethane | Six cycles each to remove glutamine oligomers [6] |
After assembling the protected tripeptide, several routes can attach the coumarin reporter (Table 2).
| Technique | Advantages | Limitations | Typical overall isolated yield | Principal reference |
|---|---|---|---|---|
| Solution-phase carbonyldiimidazole activation of 7-amino-4-methylcoumarin followed by coupling to the fully deprotected tripeptide | Direct and inexpensive | Extra purification step; side-reactions with glutamine side chains | 60–80% | [7] |
| Backbone-amide-linker strategy (pre-formed amino-acid–7-amino-4-methylcoumarin units) | Compatible with automatic peptide synthesizers | Requires prior solution-phase building-block synthesis | 70–85% | [8] |
| Pre-loaded 7-amino-4-methylcoumarin resin (Fmoc-aminocoumarin-4-acetic acid on Wang resin) | One-pot chain assembly; facile decarboxylation to the amide fluorophore; highest crude purity (75–90%) | Specialised resin cost | 75–90% | [9] |
| Side-chain anchoring via ε-amine of lysine (not applicable to Ac-QQQ-AMC but used for other probes) | Orthogonal protection allows late-stage diversification | Applicable only to sequences containing lysine | 65–80% | [10] |
Reverse-phase high-performance liquid chromatography on octadecylsilane columns remains the primary purification and analytical tool for coumarin-labelled peptides [11] [12] [13]. Generic gradients that consistently deliver ≥95% purity for Ac-QQQ-AMC are compared in Table 3.
| Parameter | Analytical scale [11] | Semi-preparative [12] | Preparative (≥100 mg) [13] |
|---|---|---|---|
| Stationary phase | Octadecylsilane, 3 µm, 4.6 × 150 mm | Octadecylsilane, 5 µm, 10 × 250 mm | Octadecylsilane, 15 µm, 25 × 250 mm |
| Mobile phase A | 0.1% trifluoroacetic acid in water | Same | Same |
| Mobile phase B | 0.1% trifluoroacetic acid in acetonitrile | Same | Same |
| Gradient | 5% → 60% B over 30 min | 5% → 60% B over 60 min | 5% → 60% B over 90 min |
| Flow rate | 1.0 mL min⁻¹ | 4.0 mL min⁻¹ | 25 mL min⁻¹ |
| Detection | 280 nm for aromatic coumarin, 340–360 nm excitation fluorescence [14] [15] | Same | Same |
Fractions giving a single major peak at 340 nm excitation and 440–460 nm emission are pooled and freeze-dried, typically affording material of ≥95% area purity [11] [4].
Identity and microheterogeneity are confirmed by electrospray ionisation–quadrupole time-of-flight and matrix-assisted laser desorption–time-of-flight measurements, followed by targeted tandem mass spectrometry according to the peptide–spectrum–match validation with internal standards workflow [16].
| Parameter | Electrospray method | Matrix-assisted laser method | Liquid chromatography–mass spectrometry–tandem method |
|---|---|---|---|
| Mass analyser | Quadrupole time-of-flight [17] | Time-of-flight reflectron [18] | Orbitrap hybrid [16] |
| Resolution | ≥40 000 | ≥10 000 | ≥120 000 |
| Mass accuracy | <5 parts per million | <10 parts per million | <3 parts per million |
| Theoretical monoisotopic mass (C₂₇H₃₅N₇O₉·HCl) | 601.6086 Da [15] | – | – |
| Dominant charge states detected | [M + H]⁺ and [M + 2H]²⁺ | [M + H]⁺ | Same |
| Fragmentation mode | Higher-energy collisional dissociation, complete b⁺⁄y⁺ ladders observed [16] | Post-source decay | Higher-energy collisional dissociation and electron-transfer dissociation for side-chain confirmation |
High-resolution spectra show full agreement between observed and calculated isotope envelopes, and the fragmentation series confirms the acetylated N-terminus together with three consecutive glutamine residues and the coumarin amide linkage [16] [19].
Table 4 – Physicochemical profile of N-acetyl-L-glutaminyl-L-glutaminyl-L-glutamine-7-amino-4-methylcoumarin hydrochloride
| Property | Experimental value | Source |
|---|---|---|
| Molecular formula | C₂₇H₃₅N₇O₉·x HCl | [15] |
| Monoisotopic mass | 601.61 Da | [15] |
| Appearance | Off-white solid | [14] |
| Purity offered commercially | ≥95% by high-performance liquid chromatography | [15] |
| Storage recommendation | −20 °C, desiccated | [15] |
| Excitation maximum | 340–360 nm | [14] [15] |
| Emission maximum | 440–460 nm | [15] |